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Compound of Interest

Compound Name: 3,4-Dihydro-2H-1,4-benzothiazine

Cat. No.: B1219598 Get Quote

For researchers, scientists, and drug development professionals, the accurate determination of

a novel compound's chemical structure is a foundational requirement. This guide provides a

comparative overview of standard analytical techniques used to validate the structure of newly

synthesized benzothiazine derivatives, supported by experimental data and detailed protocols.

Benzothiazines are a class of heterocyclic compounds containing a benzene ring fused to a

thiazine ring.[1] These compounds are of significant interest in medicinal chemistry due to their

diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer

properties.[2][3][4] The precise structural elucidation of novel benzothiazine analogues is

critical for understanding their structure-activity relationships and ensuring the reliability of

biological data.[1]

The primary methods for structural validation rely on a combination of spectroscopic

techniques, each providing unique and complementary information. These include Nuclear

Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and occasionally X-ray

crystallography for unambiguous confirmation.[5][6]

Comparative Analysis of Spectroscopic Data
The following tables summarize typical quantitative data obtained from the structural analysis of

novel benzothiazine derivatives, offering a comparative look at the spectral characteristics of

different benzothiazine cores.
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Table 1: Comparative ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for Representative

Benzothiazine Scaffolds

Compound Type
Key Protons (¹H-
NMR, ppm)

Key Carbons (¹³C-
NMR, ppm)

Reference

2,1-Benzothiazine

Derivatives

-CH₂-: 4.90-4.97N-

CH₃: 3.32-

3.34Aromatic-H: 7.12-

8.36

-CH₂-: 49.9-50.3N-

CH₃: 33.2-

33.4Aromatic-C:

111.3-162.5

[7]

1,2-Benzothiazine

Derivatives

Methine-H: Doublet of

doubletsN-CH₃: 2.2-

2.8Amino-H: ~8.20

(broad singlet)

Carbonyl-C: Not

specifiedAromatic-C:

Not specified

[2]

1,4-Benzothiazine

Derivatives

N-H: 8.7-8.8Aromatic-

H: 6.4-7.8O-CH₃: 4.5

Carbonyl-C: ~167.5-

168.0Aromatic-C: Not

specified

[8]

Benzothiazole-

Hydrazone

Derivatives

-OCH₃: 3.81-CH₂-:

4.58-NH: 11.75
Not specified in detail [9]

Table 2: High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy Data

Compound Class HRMS (m/z) [M+H]⁺
Key IR Absorption
Bands (cm⁻¹)

Reference

Benzothiazole-

Hydrazone

Derivatives

Calculated:

359.0631Found:

359.0635

N-H: >3061C=O:

1654–1699C=N:

1307–1392

[9]

1,2-Benzothiazine

Derivatives
Not specified

C=O: 1650–1720SO₂:

1340 and 1170
[2]

4H-1,4-Benzothiazine

Derivatives
M⁺: 249, 265, 359

N-H: 3340-3460C=O:

1665-1685
[8]
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Experimental Protocols
Detailed methodologies are crucial for the reproducibility of structural validation experiments.

Below are outlines of the key experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

a molecule.

Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of the purified benzothiazine

compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR

tube.[7] Tetramethylsilane (TMS) is typically used as an internal standard.[8]

Data Acquisition: Record ¹H-NMR and ¹³C-NMR spectra on a spectrometer, for instance, a

300 MHz or 600 MHz instrument.[7][10]

Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values

to determine the connectivity of protons and carbons. Two-dimensional NMR techniques like

COSY, HSQC, and HMBC can be employed for more complex structures to establish

correlations between protons and carbons.[11]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of the compound.

Protocol:

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol or acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer, often using techniques

like electrospray ionization (ESI).[11] For high-resolution mass spectrometry (HRMS), an

analyzer such as a time-of-flight (TOF) or Orbitrap is used to obtain accurate mass

measurements.[9]
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Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the

molecular ion peak (e.g., [M+H]⁺).[9] Compare the experimentally found mass with the

calculated mass for the proposed structure to confirm the elemental composition.

X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-

dimensional structure.[3][12]

Protocol:

Crystal Growth: Grow single crystals of the novel benzothiazine compound. This is often the

most challenging step and may require screening various solvents and crystallization

techniques (e.g., slow evaporation, vapor diffusion).

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using

an X-ray diffractometer.

Structure Solution and Refinement: Process the diffraction data to solve and refine the

crystal structure, yielding precise bond lengths, bond angles, and the overall molecular

conformation.[13]

Visualizing the Validation Workflow
Understanding the logical flow of experiments is essential for a systematic approach to

structure validation.
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Caption: Workflow for the validation of novel benzothiazine compound structures.

The diagram above illustrates a typical workflow, starting from synthesis and purification,

moving through preliminary and detailed spectroscopic analysis, and culminating in the final

validated chemical structure. For crystalline compounds, X-ray crystallography offers a direct

path to definitive structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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